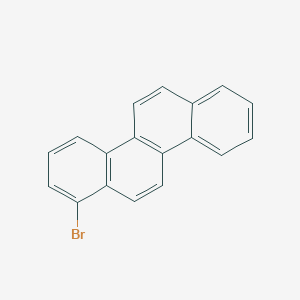

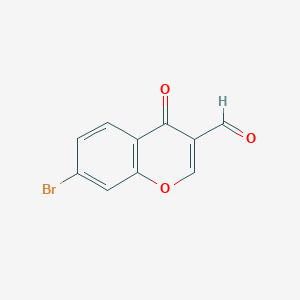

1-Bromochrysene

Overview

Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo-1-lithioethene is reported as a practical reagent in organic synthesis, showing clean 1,2-addition with aldehydes and ketones to afford corresponding 2-bromo-1-alken-3-ols . Another study reports the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates using N-bromoacetamide . Additionally, a stable 1-bromoalumole was synthesized by reacting a 1,4-dilithio-1,3-butadiene derivative with AlBr3, demonstrating potential for functionalization . These studies highlight the versatility of brominated reagents in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and properties. The crystal structure of para-bromochlorobenzene has been investigated, revealing the space group and molecular orientation within the crystal . Similarly, the crystal structure of 1-bromo-4-(3,7-dimethyloctyl)benzene has been analyzed, providing insights into the arrangement of molecules and potential for graphene nanoribbon synthesis . The molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene has been confirmed by X-ray diffraction, with a high degree of agreement between DFT calculations and experimental data .

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several papers. For example, the 1-bromo-1-lithioethene reagent shows unexpected diastereoselectivities in reactions with alpha-siloxy aldehydes and protected sugars . The bromo-cyclization and elimination pathway of homoallylic trichloroacetimidates to form 1-bromo-2-amino-3-butene derivatives is another example of the chemical reactivity of brominated compounds . These studies demonstrate the complex reaction pathways that can be involved with brominated intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse and can be influenced by their molecular structure. The study of 1-bromo-2,3-dichlorobenzene combines experimental and theoretical approaches to understand its electronic and structural aspects, including solvent effects on absorption spectrum and electron-transfer properties . The photochromic and photomagnetic properties of brominated biindenylidenediones have been investigated, showing how bromine substitution affects the properties of the compound . Additionally, the thermodynamic properties of 1-bromo-2,3-dichlorobenzene have been calculated, revealing correlations with temperature .

Scientific Research Applications

1. Electronic and Structural Analysis

A study by Arivazhagan et al. (2013) explored the electronic and structural aspects of a similar compound, 1-bromo-2,3-dichlorobenzene. This research utilized experimental spectral bands and theoretical calculations to understand the properties of the compound, including its thermodynamic properties and its behavior in different solvents. The findings suggest potential applications in the field of nonlinear optical materials due to its high first hyperpolarizability value (Arivazhagan et al., 2013).

2. Synthesis of Natural Products

Ghasemi et al. (2004) utilized 1-bromo-2-iodoethylene, a structurally related compound, as a central building block in the synthesis of cis and trans bupleurynol. This synthesis was achieved through a single multireaction sequence using palladium catalysis, demonstrating the compound's utility in streamlining complex organic syntheses (Ghasemi et al., 2004).

3. Advanced Material Synthesis

The study by Heyer and Ziessel (2013) presented the synthesis of 3-Bromodibenzo[g,p]chrysene, which is structurally related to 1-Bromochrysene. This compound was used for constructing Bodipy dyes and linking diketopyrrolopyrrole fragments, indicating its potential in creating advanced materials for energy transfer processes (Heyer & Ziessel, 2013).

4. Charge Distribution Studies

Laali et al. (1997) investigated the protonation of chrysene and its derivatives, including 6-bromochrysene. Their findings provided insights into the charge distribution in chrysenium cations, which could have implications for understanding the metabolic activation of chrysenes in biological systems (Laali et al., 1997).

5. Synthesis of Functionalized Compounds

The research by Knockel and Normant (1984) on 3-bromo-2-trimethylsilyl-1-propene, a compound similar to 1-Bromochrysene, explored its reactivity towards various electrophiles. This study provides a basis for the synthesis of functionally diverse vinylsilanes and furans, indicating the utility of brominated compounds in organic synthesis (Knockel & Normant, 1984).

properties

IUPAC Name |

1-bromochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEJECVXNAQIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506354 | |

| Record name | 1-Bromochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromochrysene | |

CAS RN |

76670-38-7 | |

| Record name | 1-Bromochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

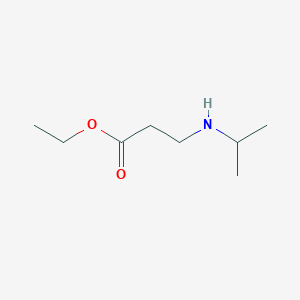

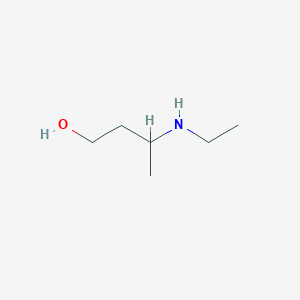

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)